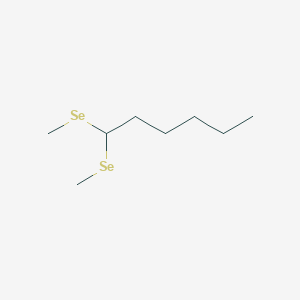
Hexane, 1,1-bis(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 1,1-bis(methylseleno)- is an organic compound characterized by the presence of two methylseleno groups attached to the first carbon of a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-bis(methylseleno)- typically involves the reaction of hexane derivatives with methylselenol or its precursors. One common method is the nucleophilic substitution reaction where a hexane derivative, such as hexyl halide, reacts with methylselenol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Hexane, 1,1-bis(methylseleno)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexane, 1,1-bis(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Scientific Research Applications
Hexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used in studies involving selenium metabolism and its biological effects.
Medicine: Organoselenium compounds, including Hexane, 1,1-bis(methylseleno)-, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexane, 1,1-bis(methylseleno)- involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Hexane, 1,1-bis(methylseleno)-: Another organoselenium compound with different substitution patterns.
Uniqueness
Hexane, 1,1-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various applications.
Properties
CAS No. |
88088-11-3 |
|---|---|
Molecular Formula |
C8H18Se2 |
Molecular Weight |
272.2 g/mol |
IUPAC Name |
1,1-bis(methylselanyl)hexane |
InChI |
InChI=1S/C8H18Se2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |
InChI Key |
AIXMLFZPFBONAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


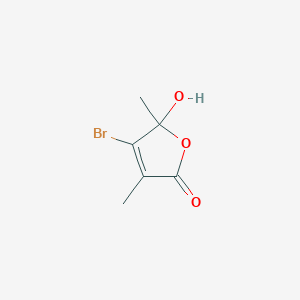
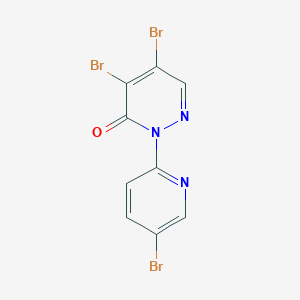
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
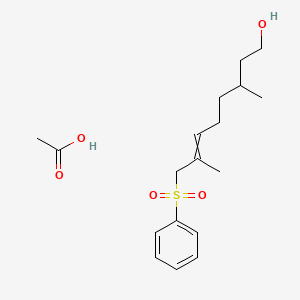
![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
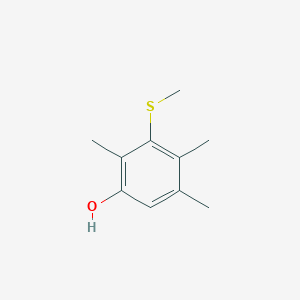
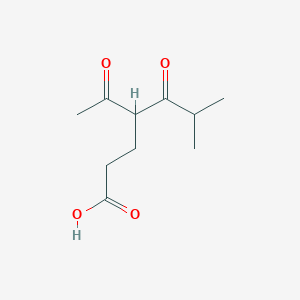
![3,3-Dimethyl-2-[(morpholin-4-yl)methylidene]butanal](/img/structure/B14382163.png)
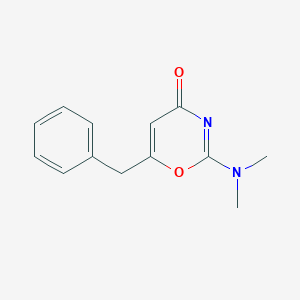
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
